5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide
Overview
Description
ZT-1a is a potent, non-ATP-competitive, and selective inhibitor of the SPAK kinase. SPAK kinase is a key regulator of cation-chloride cotransporters, which are crucial for maintaining ionic homeostasis in cells. ZT-1a has shown promise in various scientific research applications, particularly in the fields of neurobiology and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
ZT-1a is synthesized using a scaffold-hybrid strategy. The synthesis involves the following steps:
Formation of the core structure: The core structure of ZT-1a is formed by reacting 5-chloro-2-hydroxybenzamide with 5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl.
Purification: The resulting compound is purified using standard chromatographic techniques to obtain ZT-1a with high purity.
Industrial Production Methods
While specific industrial production methods for ZT-1a are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
ZT-1a undergoes several types of chemical reactions, including:
Inhibition of phosphorylation: ZT-1a inhibits the phosphorylation of SPAK-dependent cation-chloride cotransporters.
Stimulation of cotransporters: It stimulates potassium-chloride cotransporters by decreasing their SPAK-dependent phosphorylation.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of ZT-1a include 5-chloro-2-hydroxybenzamide, 5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl, and various solvents.
Major Products
The major product formed from the reactions involving ZT-1a is the inhibition of SPAK kinase activity, leading to decreased phosphorylation of cation-chloride cotransporters .
Scientific Research Applications
ZT-1a has a wide range of scientific research applications, including:
Mechanism of Action
ZT-1a exerts its effects by inhibiting the activity of SPAK kinase. SPAK kinase is responsible for the phosphorylation of cation-chloride cotransporters, which regulate ionic homeostasis in cells. By inhibiting SPAK kinase, ZT-1a decreases the phosphorylation of these cotransporters, leading to reduced ionic influx and increased efflux. This mechanism is particularly important in the context of neurological disorders, where dysregulation of ionic homeostasis can lead to brain swelling and damage .
Comparison with Similar Compounds
ZT-1a is unique in its non-ATP-competitive inhibition of SPAK kinase. Similar compounds include:
WNK463: Another SPAK kinase inhibitor, but it is ATP-competitive.
STK39 inhibitors: These inhibitors target the same pathway but have different mechanisms of action.
ZT-1a stands out due to its selective inhibition and potential therapeutic applications in neurobiology and medicine .
Properties
IUPAC Name |
5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2O2/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)17-9-15(24)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKRVXJNWPJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)C(C#N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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